5-Methoxymethoxymethyl-pyridin-2-ylamine

Description

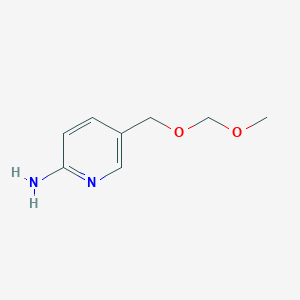

5-Methoxymethoxymethyl-pyridin-2-ylamine is a pyridine derivative featuring an amine group at position 2 and a methoxymethoxymethyl substituent at position 4. The methoxymethoxymethyl group (–CH₂OCH₂OCH₃) introduces steric bulk and enhanced hydrophilicity compared to simpler methoxy or methyl substituents.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-(methoxymethoxymethyl)pyridin-2-amine |

InChI |

InChI=1S/C8H12N2O2/c1-11-6-12-5-7-2-3-8(9)10-4-7/h2-4H,5-6H2,1H3,(H2,9,10) |

InChI Key |

MLIFZLKDGJSIGJ-UHFFFAOYSA-N |

Canonical SMILES |

COCOCC1=CN=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Isomers and Positional Variants

(a) 6-Methoxypyridin-2-ylamine (CAS 17920-35-3)

- Structure : Methoxy group at position 6, amine at position 2.

- Molecular Weight : 124.14 g/mol (C₆H₈N₂O).

- Key Differences : The methoxy group at position 6 alters electronic distribution compared to position 5. The absence of the methoxymethoxymethyl group reduces steric hindrance and solubility.

- Price : $240/g (1 g) .

(b) 4-Methoxypyridin-2-ylamine (CAS 10201-73-7)

- Structure : Methoxy group at position 4, amine at position 2.

- Molecular Weight : 124.14 g/mol (C₆H₈N₂O).

- Simpler substituent structure compared to the target compound.

- Price : $240/g (1 g) .

(c) 2-Methoxypyridin-4-ylamine (CAS 20265-39-8)

Bipyridine and Pyrimidine Analogues

(a) 5-(2-Methoxypyridin-3-YL)pyridin-2-amine (CAS 1249109-42-9)

- Structure : Bipyridine system with methoxy at position 2 (first pyridine) and amine at position 2 (second pyridine).

- Molecular Weight : 201.23 g/mol (C₁₁H₁₁N₃O).

- Higher molecular weight and complexity compared to monosubstituted pyridines .

(b) 5-(4-Methoxyphenyl)pyrimidin-2-amine

- Structure : Pyrimidine core with a 4-methoxyphenyl group at position 5 and amine at position 2.

- Key Differences : Pyrimidine’s dual nitrogen atoms create stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions. The methoxyphenyl group introduces a planar aromatic system distinct from the target compound’s aliphatic ether chain .

Halogenated and Functionalized Derivatives

(a) 3-Iodo-4-methoxypyridin-2-ylamine

- Structure : Iodo and methoxy substituents at positions 3 and 4, respectively.

- Key Differences : The iodine atom increases molecular weight (267.03 g/mol) and polarizability, making it suitable for radiolabeling or Suzuki-Miyaura couplings. Lacks the hydrophilic ether chain of the target compound .

(b) 4,6-Dichloro-5-methoxypyrimidine

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Price (1 g) | Key Substituents |

|---|---|---|---|---|---|

| 5-Methoxymethoxymethyl-pyridin-2-ylamine | Not Available | C₈H₁₂N₂O₂ | ~168.19 (estimated) | N/A | –NH₂ (C2), –CH₂OCH₂OCH₃ (C5) |

| 6-Methoxypyridin-2-ylamine | 17920-35-3 | C₆H₈N₂O | 124.14 | $240 | –NH₂ (C2), –OCH₃ (C6) |

| 4-Methoxypyridin-2-ylamine | 10201-73-7 | C₆H₈N₂O | 124.14 | $240 | –NH₂ (C2), –OCH₃ (C4) |

| 5-(2-Methoxypyridin-3-YL)pyridin-2-amine | 1249109-42-9 | C₁₁H₁₁N₃O | 201.23 | N/A | Bipyridine with –OCH₃ and –NH₂ |

| 3-Iodo-4-methoxypyridin-2-ylamine | Not Available | C₆H₇IN₂O | 267.03 | N/A | –I (C3), –OCH₃ (C4), –NH₂ (C2) |

Key Observations and Research Implications

Substituent Position : Positional isomers (e.g., 4- vs. 6-methoxy) exhibit distinct electronic profiles, impacting applications in catalysis or drug design.

Functional Group Complexity : The methoxymethoxymethyl group in the target compound likely enhances solubility but may complicate synthetic routes compared to simpler methoxy derivatives.

Biological Relevance : Pyridine and pyrimidine amines are common in pharmaceuticals (e.g., kinase inhibitors). The target compound’s ether chain could modulate membrane permeability or target binding .

Synthetic Challenges : Halogenated derivatives (e.g., 3-iodo-4-methoxypyridin-2-ylamine) offer handles for cross-coupling, whereas the target compound may require protective-group strategies for selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.